Carbamoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWPUIZGOQOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963544 | |
| Record name | Carbonochloridimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-72-9 | |
| Record name | Carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CARBAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M01P14SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Carbamoyl Chlorides
Phosgene-Based Preparations: Process Optimization and Mechanistic Considerations
The reaction involving phosgene (B1210022) remains a cornerstone of carbamoyl (B1232498) chloride synthesis, though it requires careful control to ensure efficiency and safety.
Reaction of Amines with Phosgene: Stoichiometry Control and Reaction Pathways
The synthesis of carbamoyl chlorides from the reaction of an amine with phosgene is a well-established method. wikipedia.org The fundamental reaction stoichiometry involves two equivalents of a secondary amine reacting with one equivalent of phosgene. wikipedia.org One amine molecule forms the carbamoyl chloride, while the second acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming an amine hydrochloride salt. wikipedia.org The general equation is: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl. wikipedia.org
Primary alkyl and aryl amines also react with phosgene to yield carbamoyl chlorides, which can be subsequently dehydrohalogenated to form isocyanates. scribd.com The reactivity of phosgene with nitrogen-containing compounds is governed by both electronic and steric factors, with primary amines generally being the most reactive. scribd.com The reaction is typically very rapid and highly exothermic. google.com
For secondary amines, achieving high yields necessitates precise control over experimental conditions. researchgate.net The use of an appropriate HCl scavenger is critical. While one equivalent of the starting amine can serve this purpose, other bases like pyridine (B92270) are often employed to prevent the loss of the valuable primary reactant. researchgate.net
Addressing Challenges in Selectivity and Yield Optimization in Phosgenation Processes
A primary challenge in phosgenation is minimizing the formation of by-products, particularly symmetrical ureas, which can occur when the newly formed this compound reacts with the starting amine. google.comnih.gov This side reaction is more prevalent at elevated temperatures. google.com To enhance the yield of the desired this compound, a molar excess of phosgene is frequently used. google.comprepchem.com For example, reacting diphenylamine (B1679370) with a 10% molar excess of phosgene in a solvent like monochlorobenzene leads to the formation of diphenylcarbamyl chloride. prepchem.com
The choice of the HCl scavenger is crucial for selectivity. Using a tertiary amine like triethylamine (B128534) as the scavenger can introduce complications; a phosgene-mediated dealkylation of the triethylamine itself has been observed as an undesirable side reaction. researchgate.net Therefore, a non-reactive base such as pyridine is often preferred to ensure the reaction proceeds cleanly. researchgate.net In some industrial processes involving secondary amines with bulky alkyl groups (e.g., N,N-di-sec.-butylamine), the reaction is intentionally run at higher temperatures (100°C to 130°C). google.com This approach helps to manage the physical properties of the reaction mixture, as the intermediate hydrochloride salts can be minimally soluble and make the mixture difficult to stir. google.com
Non-Phosgene and Phosgene-Surrogate Approaches in this compound Synthesis
Concerns over the toxicity of phosgene gas have driven the development of alternative synthetic routes using either phosgene surrogates or entirely different chemical pathways.
Preparation from Isocyanates via Hydrogen Chloride Adduct Formation
A significant non-phosgene method for synthesizing carbamoyl chlorides involves the addition of hydrogen chloride (HCl) to isocyanates. wikipedia.org This reaction, represented as RNCO + HCl → RNHCOCl, provides a direct route to N-monosubstituted carbamoyl chlorides, which retain an N-H bond. wikipedia.orgnih.govsemanticscholar.org This method is particularly valuable as these types of carbamoyl chlorides are important intermediates. nih.gov It is important to note that this reaction can be an equilibrium; in solvents like acetonitrile (B52724), the this compound can decompose back to the isocyanate and HCl. nih.govsemanticscholar.org
Utilization of Triphosgene (B27547) for Tertiary Amine-Derived Carbamoyl Chlorides
Triphosgene, a stable, crystalline solid, serves as a safe and effective substitute for gaseous phosgene. nih.govtandfonline.com It is particularly useful in the synthesis of carbamoyl chlorides from certain tertiary amines via a dealkylation reaction. nih.govtandfonline.com Specifically, N-benzyl substituted tertiary amines can be converted directly into carbamoyl chlorides using stoichiometric amounts of triphosgene in a solvent like dichloromethane. nih.govtandfonline.com
This method shows notable regioselectivity, where a benzyl (B1604629) group is cleaved preferentially over smaller alkyl groups like methyl or ethyl. tandfonline.com Tertiary amines that contain an electron-rich benzyl group react to afford carbamoyl chlorides in excellent yields, without contamination from symmetrical ureas. nih.gov
| Starting Benzylamine | Product this compound | Yield (%) |
|---|---|---|
| 1-Benzylpiperidine | 1-Piperidinecarbonyl chloride | 90 |
| 1-Benzyl-4-methylpiperazine | 4-Methyl-1-piperazinecarbonyl chloride | 85 |
| 4-Benzylmorpholine | 4-Morpholinecarbonyl chloride | 92 |
| N-Benzyldiethylamine | Diethylthis compound | 88 |
| N-Benzyl-N-methylaniline | N-Methyl-N-phenylthis compound | 0 |
Derivatization Strategies for Complex this compound Synthesis
Carbamoyl chlorides are highly valuable as versatile intermediates, enabling the synthesis of more complex molecules and heterocyclic systems through various derivatization strategies. researchgate.net
A fundamental application is their reaction with nucleophiles. The reaction with alcohols or phenols yields stable carbamate (B1207046) esters, while reaction with primary or secondary amines produces substituted ureas. wikipedia.orgnih.gov This latter reaction is often used in a one-pot sequence following the formation of the this compound to generate unsymmetrical ureas in high yields. nih.gov
More advanced strategies employ carbamoyl chlorides in metal-catalyzed cross-coupling and cyclization reactions. researchgate.net For instance, alkene-tethered carbamoyl chlorides can undergo palladium-catalyzed Heck cyclization and aminocarbonylation to produce structurally complex carbamoyl-substituted oxindoles. researchgate.net Similarly, intramolecular cyclization of alkene-tethered carbamoyl chlorides can be used to synthesize various lactams and 2-quinolinones. researchgate.netclockss.org
Carbamoyl chlorides are also key precursors for other reactive functional groups. They can be converted to carbamoyl fluorides, which offer greater stability and selectivity in subsequent reactions, by treatment with a fluoride (B91410) source. acs.org Furthermore, their utility extends to reactions with organometallic reagents. As an example, ¹¹C-labeled carbamoyl chlorides can react with organocuprates or Grignard reagents to form ¹¹C-labeled amides, a technique valuable in radiotracer synthesis. nih.gov Another synthetic route involves the reaction of (α-chloroalkyl)carbamoyl chlorides with substituted hydrazines to achieve ring closure, forming 1,2,4-triazolidine-5-one heterocyclic systems. cdnsciencepub.com
Elucidating Reactivity and Reaction Mechanisms of Carbamoyl Chlorides
Nucleophilic Substitution Reactions at the Carbonyl Center of Carbamoyl (B1232498) Chlorides
The primary mode of reaction for carbamoyl chlorides involves nucleophilic substitution at the carbonyl carbon. researchgate.net The general mechanism often proceeds through either a direct bimolecular (SN2-type) pathway or a unimolecular (SN1-type) pathway involving a resonance-stabilized carbocation intermediate, particularly for N,N-disubstituted carbamoyl chlorides. acs.orgrsc.org The specific pathway is influenced by the substituents on the nitrogen atom, the nucleophile, and the solvent polarity. rsc.org
The reaction of carbamoyl chlorides with alcohols or phenols provides a direct route to carbamate (B1207046) esters, also known as urethanes. nih.gov This reaction typically involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. wikipedia.orgwikipedia.org
The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) generated as a byproduct. wikipedia.orgnih.gov The general equation for this transformation is:
R₂NC(O)Cl + R'OH → R₂NC(O)OR' + HCl wikipedia.orgwikipedia.org
For phenols, which are more acidic than aliphatic alcohols, the reaction can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide salt in situ using a suitable base. acs.org Studies have shown that N,N-disubstituted carbamoyl chlorides react readily with alcohols and phenols to form stable carbamate esters. nih.gov For instance, dimethylthis compound is a common reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups. wikipedia.org
| This compound | Nucleophile | Base/Conditions | Product |
| Dimethylthis compound | Alcohols, Phenols | Pyridine | N,N-Dimethylcarbamates |
| N-Methyl-N-arylcarbamoyl chlorides | Pyridines (as nucleophiles) | Dimethyl sulfoxide, 45.0 °C | Pyridinium salts |
| N,N-Dialkylcarbamoyl chlorides | Hydroxylic compounds (solvolysis) | Varies | N,N-Dialkylcarbamates |
This table summarizes the reaction of various carbamoyl chlorides with alcohols and phenols to form carbamates under different conditions. acs.orgrsc.orgwikipedia.org
Carbamoyl chlorides are key precursors in the synthesis of ureas and their substituted derivatives. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the this compound. nih.govrsc.org This method is particularly valuable for producing unsymmetrical ureas from secondary amines, which cannot be converted into isocyanates for subsequent reaction. nih.govgoogle.com
The general reaction is as follows:
R₂NC(O)Cl + R'₂NH → R₂NC(O)NR'₂ + HCl wikipedia.org
The reaction of carbamoyl chlorides with ammonia, primary amines, or secondary amines leads to the formation of urea (B33335) or its derivatives. nih.gov For example, dimethylthis compound reacts with amines to yield substituted ureas. wikipedia.org This approach is versatile; subsequent additions of primary or secondary amines to in situ generated carbamoyl chlorides can produce unsymmetrical ureas in a one-pot, high-yielding process. nih.gov The use of phosgene (B1210022) or its safer equivalent, triphosgene (B27547), to react with secondary amines is a common method to generate the necessary this compound intermediate. nih.govwikipedia.org
| This compound Type | Amine Nucleophile | Product | Significance |
| N,N-Disubstituted | Primary or Secondary Amines | Tetra- or Tri-substituted Ureas | Synthesis of unsymmetrical ureas. nih.gov |
| N-Alkyl-N-benzyl | Primary or Secondary Amines | Unsymmetrical Ureas | High-yield, one-pot synthesis. nih.gov |
| Dimethylthis compound | Amines, Hydroxylamines | Substituted Ureas | Versatile reagent for urea synthesis. wikipedia.org |
This table illustrates the synthesis of various urea derivatives from the reaction of carbamoyl chlorides with amines.
In a reaction analogous to carbamate formation, carbamoyl chlorides react with thiols (mercaptans) to produce S-thiocarbamates. researchgate.net The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride.
R₂NC(O)Cl + R'SH → R₂NC(O)SR' + HCl wikipedia.org
This nucleophilic substitution is a common method for preparing thiocarbamates. researchgate.net For instance, dimethylthiothis compound, a sulfur analog of this compound, is used in the synthesis of thiocarbamate herbicides like Cycloate. wikipedia.org Similarly, readily prepared carbamoylimidazolium salts, which act as efficient carbamoylating agents, can react with thiols to produce thiocarbamates in high yields. organic-chemistry.orgorganic-chemistry.org
| Carbamoylating Agent | Nucleophile | Product |
| Carbamoyl chlorides | Thiols | S-Thiocarbamates |
| Dimethylthiothis compound | Ethanethiol | Cycloate (herbicide) |
| Carbamoylimidazolium salts | Thiols | Thiocarbamates |
This table shows the synthesis of thiocarbamates from carbamoyl chlorides and related reagents with thiols. researchgate.netwikipedia.orgorganic-chemistry.org
Synthesis of Ureas and Substituted Urea Derivatives from Amines
Elimination Reactions for Isocyanate Formation from Carbamoyl Chlorides
N-substituted carbamoyl chlorides can undergo elimination of hydrogen chloride (HCl) to form isocyanates (R-N=C=O), which are highly valuable and reactive intermediates in industrial and laboratory synthesis, particularly for the production of polyurethanes. nih.govwikipedia.org This conversion is a crucial step in the phosgenation of primary amines. wikipedia.orgresearchgate.net
RNHC(O)Cl → RNCO + HCl wikipedia.org
One method to convert N-substituted carbamoyl chlorides to isocyanates is through thermal dehydrohalogenation. sciencemadness.org This process involves heating the this compound, which causes the elimination of HCl. nih.gov For example, N-monosubstituted carbamoyl chlorides (RNHCOCl) decompose upon heating to establish an equilibrium with the corresponding isocyanate and HCl. researchgate.net The reaction of methylamine (B109427) with phosgene first forms methylthis compound, which is then thermally decomposed to yield methyl isocyanate. google.comwikipedia.org
However, this thermal method can have drawbacks. The high temperatures required can lead to degradation and side reactions, such as the polymerization of the isocyanate product, which is often catalyzed by the presence of HCl. sciencemadness.orggoogle.com
To circumvent the issues associated with high-temperature thermal dehydrohalogenation, tertiary amines are often used as acid acceptors to facilitate the elimination of HCl at lower temperatures. sciencemadness.org The tertiary amine base removes the proton from the nitrogen, promoting the elimination of the chloride ion and the formation of the isocyanate. wikipedia.org
This method is considered superior for preparing lower alkyl isocyanates, as conventional thermal techniques can lead to significant degradation and the formation of byproducts like allophanoyl chlorides. sciencemadness.org The use of a strong tertiary base is effective for decomposing the this compound to the isocyanate. epo.org For instance, treating N-methylthis compound with a tertiary amine like N,N-dimethylaniline is a viable method for producing methyl isocyanate. wikipedia.org
Thermal Dehydrohalogenation Pathways and Conditions
Solvolysis Reactions of Carbamoyl Chlorides: Mechanistic Investigations
The solvolysis of carbamoyl chlorides, which involves the reaction of the substrate with a solvent that acts as the nucleophile, has been a subject of extensive mechanistic investigation. These studies, combining kinetic measurements and product analysis, have provided deep insights into the factors governing the reactivity of this class of compounds.
Kinetic and Product Analysis in Various Solvolytic Media
The rate of solvolysis of carbamoyl chlorides is highly dependent on the nature of the solvent. Early studies on the hydrolysis of N,N-dimethylthis compound in water and aqueous dioxane indicated an ionization mechanism. acs.org This was supported by the observation of a positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹) for the hydrolysis of dimethylthis compound, which contrasts with the negative value (-12.4 cal·mol⁻¹·K⁻¹) observed for ethyl chloroformate, suggesting a more ordered transition state for the latter, likely a bimolecular process. researchgate.net
Product studies in mixed solvent systems, such as water-methanol, water-ethanol, and water-2,2,2-trifluoroethanol (TFE), have been crucial in elucidating reaction mechanisms. For instance, the product selectivities for N,N-diphenylthis compound in aqueous ethanol (B145695) and methanol (B129727) closely parallel those for p-methoxybenzoyl chloride, which is known to solvolyze via an S_N1 mechanism. acs.orgacs.org The kinetic solvent isotope effect (KSIE), kH₂O/kD₂O, for the hydrolysis of N,N-dimethylthis compound was found to be 1.45 in 10% aqueous solution, a value consistent with a predominantly ionization pathway. researchgate.net In contrast, the kMeOH/kMeOD value of 2.02 in methanol suggests a bimolecular, general-base catalyzed process in that solvent. researchgate.net
The solvolysis rates of various N,N-disubstituted carbamoyl chlorides have been determined in a wide range of solvents. For example, the solvolysis of N,N-diethylthis compound is significantly faster than that of N,N-dimethylthis compound, by a factor of 4.2 in 80% ethanol and 6.6 in 100% methanol at 25.0 °C, which is consistent with a unimolecular pathway where the more electron-donating ethyl groups stabilize the developing carbocation. nih.gov
Interactive Table: Specific Rates of Solvolysis (k) for N,N-Dimethylthis compound at 25.0 °C in Various Solvents
| Solvent | k (s⁻¹) |
| 100% H₂O | 1.16 x 10⁻³ |
| 90% Acetone | 1.05 x 10⁻⁵ |
| 80% Acetone | 4.50 x 10⁻⁵ |
| 70% Acetone | 1.25 x 10⁻⁴ |
| 50% Acetone | 5.85 x 10⁻⁴ |
| 100% Methanol | 2.07 x 10⁻⁶ |
| 90% Methanol | 1.05 x 10⁻⁵ |
| 80% Methanol | 3.45 x 10⁻⁵ |
| 50% Methanol | 3.32 x 10⁻⁴ |
| 100% Ethanol | 3.37 x 10⁻⁷ |
| 90% Ethanol | 2.50 x 10⁻⁶ |
| 80% Ethanol | 8.00 x 10⁻⁶ |
| 97% TFE | 1.29 x 10⁻² |
| 90% TFE | 7.95 x 10⁻³ |
| 70% TFE | 5.00 x 10⁻³ |
| 50% TFE | 3.65 x 10⁻³ |
Data compiled from multiple sources.
Mechanistic Classification: S_N1 and Bimolecular Components
The solvolysis of disubstituted carbamoyl chlorides is generally classified as proceeding through a unimolecular (S_N1) ionization pathway, although a bimolecular (S_N2) component can become significant under certain conditions. researchgate.netnih.govnih.gov The S_N1 mechanism involves the rate-determining formation of a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent or other nucleophiles present in the reaction medium. nih.govresearchgate.net
Evidence for the S_N1 mechanism includes:
Positive entropies of activation in hydrolysis reactions. researchgate.net
Rate acceleration by electron-donating substituents on the nitrogen atom. nih.gov
The observation of common ion rate depression, where the addition of a soluble chloride salt slows the reaction by promoting the return of the chloride ion to the carbocation intermediate. researchgate.net
Product ratios in mixed solvents that are dependent on the capture of a common intermediate. acs.org
A bimolecular pathway, likely an addition-elimination mechanism, can be observed in less ionizing, more nucleophilic solvents, or in the presence of strong nucleophiles like amines. researchgate.netnih.govmdpi.com For example, while the hydrolysis of N,N-dimethylthis compound is S_N1, its reaction with 2-methylpiperidine (B94953) in the low-polarity solvent benzene (B151609) is bimolecular. nih.gov The solvolysis of phenyl chloroformate, a related compound, predominantly follows a bimolecular addition-elimination pathway in most solvents, only switching to an ionization mechanism in highly ionizing, weakly nucleophilic media like aqueous fluoroalcohols. dntb.gov.uamdpi.com
Quantitative Structure-Activity Relationships: Grunwald-Winstein Equation Applications
The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms. The extended (two-term) Grunwald-Winstein equation is expressed as:
log(k/k₀) = lN_T + mY_Cl
where:
k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively.
l is the sensitivity to changes in solvent nucleophilicity (N_T).
m is the sensitivity to changes in solvent ionizing power (Y_Cl).
The application of this equation to the solvolysis of various carbamoyl chlorides has provided quantitative measures of the importance of nucleophilic solvent assistance and the charge separation in the transition state.
For N,N-dimethylthis compound, analysis across 21 solvents yielded l and m values that were both significant, with an l/m ratio of 0.82. nih.gov This suggests either a loose S_N2 transition state or, more likely, an S_N1 process with considerable nucleophilic solvation of the developing carbamoyl cation. nih.gov Similarly, for 4-morpholinecarbonyl chloride, an l value of 0.74 ± 0.06 and an m value of 0.65 ± 0.05 were obtained, with an l/m ratio of 1.14. nih.gov
In the case of N,N-diphenylthis compound, the sensitivities were found to be l = 0.23 ± 0.04 and m = 0.58 ± 0.03. acs.orgresearchgate.netmdpi.com The lower l value compared to dialkylcarbamoyl chlorides is consistent with an S_N1 pathway where the developing carbocation receives significant internal nucleophilic assistance from the phenyl groups, reducing the need for external nucleophilic solvation. acs.orgresearchgate.net
Interactive Table: Grunwald-Winstein Parameters for the Solvolysis of Various Carbamoyl Chlorides
| This compound | l (sensitivity to N_T) | m (sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism | Reference |
| N,N-Dimethylthis compound | ~0.68 | ~0.56 | ~1.2 | S_N1 with strong nucleophilic solvation | nih.gov |
| 4-Morpholinecarbonyl Chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | S_N1 with strong nucleophilic solvation | nih.gov |
| N-Methyl-N-phenylthis compound | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 | S_N1 with nucleophilic solvation | nih.gov |
| N,N-Diphenylthis compound | 0.23 ± 0.04 | 0.58 ± 0.03 | 0.40 | S_N1 with internal nucleophilic assistance | acs.orgmdpi.com |
Influence of Substituent Effects and Ring Strain on Solvolytic Pathways
Substituent effects on the nitrogen atom play a crucial role in determining the rate and mechanism of this compound solvolysis. Electron-donating alkyl groups stabilize the carbocationic intermediate of the S_N1 pathway, thus increasing the reaction rate. As previously mentioned, N,N-diethylthis compound solvolyzes faster than N,N-dimethylthis compound. nih.gov Conversely, electron-withdrawing aryl groups with deactivating substituents (e.g., p-nitro) on N-methyl-N-arylcarbamoyl chlorides slow down the reaction compared to the unsubstituted parent compound, which is consistent with the development of positive charge on the nitrogen in the transition state. mdpi.com
When the nitrogen substituents are part of a ring system, ring strain can also influence reactivity. nih.gov For instance, the solvolysis rate of piperidino-carbamoyl chloride is about 8.4 times faster than that of N,N-dimethylthis compound in ethanol at 50.0 °C. nih.gov This rate enhancement is attributed to the relief of steric strain upon ionization to the planar carbamoyl cation. In contrast, morpholino-carbamoyl chloride solvolyzes at a slightly slower rate than the dimethyl derivative, likely due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring. nih.gov The faster reaction of di-isopropylthis compound compared to other dialkyl derivatives highlights the significant impact of steric effects, suggesting that bulky groups can accelerate the S_N1 process by promoting the departure of the leaving group. nih.gov
Intramolecular Cyclization and Annulation Reactions of Carbamoyl Chlorides
Carbamoyl chlorides are versatile precursors for the synthesis of various heterocyclic compounds through intramolecular reactions. These reactions often involve the generation of a reactive intermediate that subsequently undergoes cyclization.
Formation of Diverse Heterocyclic Scaffolds (e.g., Oxindoles)
A prominent application of carbamoyl chlorides in heterocyclic synthesis is the construction of the oxindole (B195798) scaffold, a core structure in many natural products and pharmaceuticals. acs.orgnih.gov Palladium-catalyzed intramolecular cyclization of alkene-tethered carbamoyl chlorides has emerged as a powerful method for synthesizing 3,3-disubstituted oxindoles. acs.orgacs.org
The general mechanism involves the oxidative addition of the this compound to a Pd(0) complex, forming a carbamoylpalladium(II) species. acs.orgd-nb.info This is followed by intramolecular migratory insertion of the tethered alkene into the Pd-C bond (a 5-exo-trig cyclization) to generate an alkylpalladium(II) intermediate. acs.orgsci-hub.se This intermediate can then be trapped by various coupling partners or undergo further transformations. acs.orgresearchgate.net For example, a subsequent intermolecular Heck reaction with an alkene can lead to the formation of oxindoles bearing an all-carbon quaternary center and an additional functionalized side chain. acs.org
Furthermore, alkyne-tethered carbamoyl chlorides can undergo palladium-catalyzed intramolecular cyclization to afford (Z)-3-(chloromethylene)oxindoles with high stereoselectivity. acs.org This transformation is believed to proceed through a Pd(II)-catalyzed intramolecular alkyne chlorocarbamoylation, potentially involving a Pd(IV) intermediate. acs.org These reactions demonstrate the utility of carbamoyl chlorides as stable and accessible precursors for generating molecular complexity in a controlled manner. acs.orgsci-hub.se Other heterocyclic systems, such as 2-quinolinones, have also been synthesized from carbamoyl chlorides through related cyclization strategies. researchgate.net
Catalytic Transformations and Mechanistic Insights Involving Carbamoyl Chlorides
Transition Metal-Catalyzed Processes with Carbamoyl (B1232498) Chlorides
Palladium catalysis has been instrumental in expanding the synthetic utility of carbamoyl chlorides. Researchers have developed a variety of palladium-catalyzed methodologies for the synthesis of valuable organic compounds, such as oxindoles and their derivatives. These transformations often exhibit high levels of chemo-, regio-, and stereoselectivity.
The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. Palladium catalysis has provided a powerful tool to achieve this transformation using carbamoyl chlorides as precursors. A notable application is the synthesis of oxindoles through an intramolecular C(sp³)–H amidation reaction.
In 2012, Takemoto and colleagues developed a palladium-catalyzed method for the synthesis of various oxindoles from carbamoyl chloride precursors. nih.govthieme-connect.comnih.gov This reaction proceeds via a chemoselective C(sp³)–H activation, favoring the formation of the five-membered oxindole (B195798) ring over potential β-lactam products that would arise from C(sp²)–H activation. thieme-connect.com The optimal conditions for this transformation were found to be in the presence of a bulky phosphine (B1218219) ligand (Ad₂PBu), an additive (tBuCONHOH), and a carbon monoxide atmosphere. nih.govcapes.gov.br The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the this compound. thieme-connect.com This method offers a mild alternative to the traditional strong base-mediated Madelung indole (B1671886) synthesis. thieme-connect.com
Table 1: Selected Examples of Palladium-Catalyzed C(sp³)–H Amidation for Oxindole Synthesis
| Substrate (this compound) | Product (Oxindole) | Yield (%) | Reference |
|---|---|---|---|
| N-(2-ethylphenyl)-N-methylthis compound | 1,3-dimethylindolin-2-one | 85 | thieme-connect.com |
| N-(2-ethyl-4-methoxyphenyl)-N-methylthis compound | 5-methoxy-1,3-dimethylindolin-2-one | 92 | thieme-connect.com |
Palladium catalysis has also enabled the intramolecular cross-coupling of carbamoyl chlorides with tethered alkynes, leading to the stereoselective synthesis of 3-(chloromethylene)oxindoles. acs.orgnih.govresearchgate.net These products are valuable intermediates for accessing biologically relevant oxindole cores. acs.orgnih.gov
A robust and general method developed by Lautens and co-workers utilizes a PdCl₂(PhCN)₂ catalyst to effect the cyclization of alkyne-tethered carbamoyl chlorides. acs.orgnih.govresearchgate.net The reaction proceeds under mild conditions and is insensitive to air and moisture. acs.orgnih.gov A key feature of this transformation is its high stereoselectivity, yielding the (Z)-isomer of the 3-(chloromethylene)oxindole with greater than 95:5 Z:E selectivity in most cases. acs.orgnih.gov
Interestingly, the stereochemical outcome of the reaction can be controlled by the choice of the palladium catalyst. While a Pd(II) precatalyst leads to the (Z)-isomer, a Pd(0) catalyst in the presence of a phosphaadamantane ligand can selectively produce the (E)-isomer via a trans-selective chlorocarbamoylation. researchgate.netscholaris.ca
Table 2: Stereoselective Synthesis of 3-(Chloromethylene)oxindoles
| Catalyst System | Product Isomer | Selectivity (Z:E) | Reference |
|---|---|---|---|
| PdCl₂(PhCN)₂ | Z | >95:5 | acs.orgnih.gov |
The reactivity of carbamoyl chlorides under palladium catalysis has been harnessed in domino and cascade reactions to construct complex molecular scaffolds in a single operation. These processes are highly atom- and step-economical, offering efficient routes to diverse heterocyclic systems. researcher.lifeacs.orgresearchgate.net
For instance, a palladium-catalyzed domino reaction of alkyne-tethered carbamoyl chlorides with (E)-β-chloroenones has been developed to synthesize furan-linked methylene (B1212753) oxindoles. researcher.life This reaction proceeds through a syn-carbopalladation of the alkyne, followed by a vinyl-Pd(II)-catalyzed cycloisomerization cascade. researcher.life The process is characterized by the sequential formation of three bonds and two heterocyclic rings. researcher.life
Another powerful strategy involves the palladium-catalyzed domino bicyclization of alkyne-tethered carbamoyl chlorides with unsaturated hydrazones to produce nitrogen-containing bis-heterocycles bearing methylene indole motifs. researcher.life This transformation exhibits a broad substrate scope and good functional group tolerance. researcher.life Similarly, a domino reaction with β,γ-unsaturated oximes provides access to bis-heterocycles containing both isoxazoline (B3343090) and methyleneindole motifs. researcher.life
Furthermore, a palladium-catalyzed domino spirocyclization of carbamoyl chlorides with alkynes and benzynes has been developed to afford valuable spirooxindole scaffolds bearing spiro quaternary stereocenters. researchgate.net This one-step synthesis is highly regioselective and proceeds in moderate to excellent yields. researchgate.net
A synergistic combination of experimental and computational studies has been crucial for elucidating the mechanisms of these palladium-catalyzed reactions involving carbamoyl chlorides. acs.orgacs.orgnih.govscholaris.ca These investigations have provided deep insights into the factors controlling reactivity, selectivity, and the roles of various reaction components.
For the chemoselective C(sp³)–H amidation, theoretical calculations have confirmed the preference for C(sp³)–H over C(sp²)–H activation and identified the rate-determining step. acs.org In the case of the intramolecular alkyne chlorocarbamoylation, combined experimental and computational studies have been instrumental in understanding the stereo- and regioselectivity of the chloropalladation step and have supported the involvement of a Pd(IV) intermediate in the C–C bond-forming process. acs.orgnih.govresearchgate.net
Mechanistic studies, including the isolation of palladium intermediates, kinetic analysis, and isotopic labeling experiments, have been employed to understand the elementary steps of these catalytic cycles. scispace.com For example, detailed mechanistic studies on related palladium-catalyzed C-H olefination reactions have implicated β-hydride elimination as the rate-determining step and have revealed the possibility of a switch between cationic and neutral pathways. scispace.com These fundamental insights are critical for the rational design of new catalysts and the development of more efficient synthetic methodologies.
In addition to palladium, nickel has emerged as a powerful and more earth-abundant catalyst for transformations involving carbamoyl chlorides. Nickel catalysis offers complementary reactivity and, in some cases, unique reaction pathways that are not accessible with palladium.
A notable example is the nickel-photoredox dual-catalyzed deoxygenative amidation of alcohols with carbamoyl chlorides to produce amides. organic-chemistry.orgacs.org This method provides a mild alternative to traditional amide synthesis, which often requires harsh reagents. organic-chemistry.org The reaction is scalable and tolerates a wide range of functional groups, including those found in complex molecules like sugars and steroids. organic-chemistry.orgacs.org
Nickel catalysis has also been employed in the electrochemical cyclizative carboxylation of alkene-tethered carbamoyl chlorides with carbon dioxide. thieme-connect.com This environmentally friendly method utilizes an undivided cell under constant current conditions to afford valuable 2-oxoindolin-3-ylacetic acids and their tetrahydroquinoline analogues with high efficiency. thieme-connect.com
Furthermore, nickel-catalyzed reductive asymmetric aryl-acylation and aryl-carbamoylation of unactivated alkenes have been developed. chinesechemsoc.org These reactions allow for the synthesis of chiral indanes, indolines, and dihydrobenzofurans bearing a quaternary stereocenter with high enantioselectivity. chinesechemsoc.org The use of isocyanates as the electrophilic carbamoyl source circumvents the need for pre-generated organometallics. chinesechemsoc.org
Another innovative approach involves the photo-excited nickel-catalyzed direct activation of carbamoyl chlorides for the synthesis of (hetero)aryl carbamides from (hetero)aryl halides. researchgate.net This cross-electrophile coupling strategy merges photoredox and transition-metal catalysis. researchgate.net
Table 3: Overview of Nickel-Catalyzed Reactions of Carbamoyl Chlorides
| Reaction Type | Key Features | Product Class | Reference |
|---|---|---|---|
| Deoxygenative Amidation | Nickel-photoredox dual catalysis, mild conditions | Amides | organic-chemistry.orgacs.org |
| Electrochemical Cyclizative Carboxylation | Uses CO₂, electrochemical, green | 2-Oxoindolin-3-ylacetic acids | thieme-connect.com |
| Reductive Asymmetric Aryl-Carbamoylation | Asymmetric, forms quaternary stereocenters | Chiral indolines, dihydrobenzofurans | chinesechemsoc.org |
Nickel-Catalyzed Reactions
Photoredox and Silyl (B83357) Radical-Mediated Direct Activation of Carbamoyl Chlorides
The direct activation of carbamoyl chlorides has been a persistent challenge in organic synthesis. However, a novel approach merging photoredox and transition metal catalysis has emerged, enabling the construction of carbamides from readily available (hetero)aryl chlorides or bromides and carbamoyl chlorides. chemrxiv.org This method circumvents the difficulty of direct this compound activation by employing the intrinsic affinity of silyl radicals for halogen atoms to generate a carbamoyl radical. chemrxiv.orgresearchgate.net
The success of this protocol hinges on the initial oxidative addition of the aryl halide to a nickel catalyst. chemrxiv.orgresearchgate.net This intermediate is crucial for the subsequent generation of the vital carbamoyl radical. chemrxiv.orgresearchgate.net The process can be understood through the following key steps:
Photo-Excitation: A photoredox catalyst, upon light absorption, reaches an excited state.
Silyl Radical Generation: The excited photocatalyst facilitates the formation of a silyl radical.
Halogen Atom Abstraction: The silyl radical abstracts the chlorine atom from the this compound, generating a carbamoyl radical.
Cross-Coupling: The carbamoyl radical then couples with the pre-formed Ni-aryl intermediate to yield the desired carbamide product. researchgate.netnih.gov
This strategy has proven effective for the synthesis of a wide array of (hetero)aryl carbamides, showcasing its broad applicability. chemrxiv.org
Cross-Electrophile Coupling Strategies for Carbamide Synthesis
Cross-electrophile coupling has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional methods that require pre-formed organometallic reagents. illinois.edu In the context of carbamide synthesis, this strategy involves the coupling of two different electrophiles, such as an aryl halide and a this compound, in the presence of a transition metal catalyst and a terminal reductant. chemrxiv.orgresearchgate.net
A significant challenge in cross-electrophile coupling is achieving selective cross-coupling over homodimerization of the starting materials. illinois.edu The innovative use of photoredox and nickel catalysis has successfully addressed this challenge in carbamide synthesis. chemrxiv.orgresearchgate.net This dual catalytic system allows for the direct coupling of (hetero)aryl halides with carbamoyl chlorides. researchgate.netnih.gov The reaction demonstrates broad functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules. chemrxiv.orgnih.gov
A proposed mechanism for a nickel/photoredox-catalyzed carbamoylation involves the generation of a carbamoyl radical from a dihydropyridine (B1217469) precursor via single-electron transfer (SET) oxidation by a photo-excited catalyst. nih.gov This radical is then intercepted by a Ni(II)-aryl intermediate, formed from the oxidative addition of an aryl bromide to a Ni(0) complex. Subsequent reductive elimination from the resulting Ni(III) intermediate affords the final amide product. nih.gov
Another approach involves the palladium-catalyzed intramolecular cross-coupling of alkyne-tethered carbamoyl chlorides. researchgate.net This method proceeds via a stereo- and regioselective chloropalladation of the alkyne, generating a vinyl-Pd(II) species that undergoes intramolecular coupling with the this compound. researchgate.net Computational studies suggest a mechanism involving oxidative addition to the this compound to form a Pd(IV) intermediate, followed by C-C reductive elimination. researchgate.net
Zinc-Catalyzed Carbamate (B1207046) Synthesis Methodologies
Zinc chloride has emerged as an effective and economical catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govnih.govresearchgate.net This methodology offers a practical route to these important compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The reaction is typically carried out under anhydrous conditions in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov
The general procedure involves the activation of the this compound by zinc chloride, followed by nucleophilic attack from the alcohol. nih.gov A systematic optimization of reaction conditions has shown that the catalyst loading and temperature play crucial roles in maximizing the yield of the carbamate product. researchgate.net For instance, in the synthesis of a particular carbamate, increasing the equivalence of ZnCl₂ from 0.25 to 1 equivalent resulted in a significant increase in product yield. researchgate.net
| Catalyst (equiv) | Temperature (°C) | Yield (%) |
| 0.1 | 110 | No reaction |
| 0.25 | 110 | 41 |
| 0.5 | 110 | 81 |
| 0.75 | 110 | 85 |
| 1.0 | 110 | 86 |
| 1.0 | 80 | 55 |
| 1.0 | 60 | Trace |
Table 1: Optimization of ZnCl₂ catalyzed carbamate synthesis. Data sourced from researchgate.netacs.org.
This zinc-catalyzed protocol has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine, demonstrating its industrial applicability. nih.govnih.gov The method's utility extends to a variety of aromatic and aliphatic alcohols, affording carbamates in yields ranging from 49% to 87%. nih.govnih.gov
Metal-Free Catalysis and Advanced Reagent Systems in this compound Chemistry
While metal catalysts are widely employed, the development of metal-free alternatives is a growing area of interest due to concerns about cost and environmental impact.
Thiocarbamation Methodologies utilizing Carbamoyl Chlorides
A notable metal-free approach for the synthesis of thiocarbamates involves the direct thiocarbamation of imidazopyridines using a combination of elemental sulfur and a this compound. rsc.org This three-component reaction proceeds in the presence of an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and offers a straightforward route to these biologically active molecules. rsc.orgresearchgate.net
The reaction conditions have been optimized, with acetonitrile (B52724) being the solvent of choice and a reaction temperature of 120 °C providing the best results. rsc.orgresearchgate.net The choice of base is also critical, with DABCO proving superior to other organic and inorganic bases. rsc.org
| Base | Yield (%) |
| DABCO | 78 |
| Et₃N | 21 |
| Bu₃N | <5 |
| Pyridine (B92270) | <5 |
| DMAP | <5 |
| KOH | <5 |
| K₂CO₃ | <5 |
Table 2: Effect of different bases on the thiocarbamation of 2-phenylimidazo[1,2-a]pyridine. Data sourced from rsc.org.
This methodology is noteworthy for its use of elemental sulfur, an inexpensive, non-toxic, and stable reagent, contributing to the atom economy of the process. rsc.org
Radical Chemistry and Carbamoyl Radical Generation Pathways
Carbamoyl radicals are key intermediates in a variety of important chemical transformations. Their generation from stable precursors is a central theme in modern organic chemistry. While traditional methods often require harsh conditions, recent advancements have focused on milder, photoredox-catalyzed pathways. nih.gov
One innovative strategy involves the use of a nucleophilic organic catalyst to generate carbamoyl radicals from carbamoyl chlorides under visible light irradiation. rsc.org This method is particularly significant as it allows for the activation of precursors that are not readily amenable to redox-based mechanisms due to their high reduction potentials. rsc.orgresearchgate.net
The generation of carbamoyl radicals can also be achieved through the photoredox-catalyzed decarboxylation of oxamic acids. nih.govacs.org In this process, the photocatalyst, upon excitation, oxidizes the oxamate, leading to a radical that readily decarboxylates to form the carbamoyl radical. acs.org This radical can then participate in various coupling reactions.
The direct activation of carbamoyl chlorides via a silyl-radical-mediated halogen abstraction represents another important pathway. chemrxiv.orgacs.org This approach, often coupled with nickel catalysis, has enabled the development of efficient cross-electrophile coupling reactions for the synthesis of amides. researchgate.netnih.gov The mechanism involves the formation of a carbamoyl radical which is then intercepted by a nickel-aryl intermediate. researchgate.net
Furthermore, nickel-catalyzed reductive cross-coupling reactions provide a pathway to functionalized oxindoles. thieme-connect.de In these reactions, an intramolecular carbamoylation step is key, where an alkene tethered to a this compound undergoes cyclization and subsequent coupling with an alkyl halide. thieme-connect.de
These diverse strategies for generating carbamoyl radicals underscore the versatility of these intermediates and the continuous innovation in the field of radical chemistry.
| Precursor | Method of Generation | Catalyst/Reagent |
| This compound | Silyl Radical-Mediated Halogen Abstraction | Photoredox Catalyst/Silyl Source/Ni Catalyst |
| This compound | Nucleophilic Organic Catalysis | Nucleophilic Catalyst/Visible Light |
| Oxamic Acid | Oxidative Decarboxylation | Photoredox Catalyst/Oxidant |
| 4-Carbamoyl-1,4-dihydropyridine | SET Oxidation | Photoredox Catalyst/Ni Catalyst |
Table 3: Selected Pathways for Carbamoyl Radical Generation.
Theoretical and Computational Investigations of Carbamoyl Chloride Chemistry
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful for predicting the mechanisms of reactions involving carbamoyl (B1232498) chlorides. These computational approaches allow for the detailed exploration of reaction pathways, including the characterization of transient species like transition states. rsc.orgacs.org
The investigation of magnetic and chemical energy landscapes using methods like DFT is a significant area of research. arxiv.org For carbamoyl chloride reactions, DFT calculations are employed to map out the potential energy surface, identifying the low-energy paths that connect reactants, intermediates, and products. This involves locating and characterizing stationary points, including transition states, which are the energetic barriers to reaction.
For instance, in the solvolysis of N,N-diphenylthis compound, quantum chemical calculations using methods like Hartree-Fock and DFT have been used to analyze the charge distribution in the reactant and the resulting acylium ion intermediate. researchgate.net These studies provide insight into the electronic structure of the transition state, suggesting extended positive charge delocalization onto the phenyl rings. researchgate.net Similarly, DFT has been used to study the interconversion of rotamers in N-benzyl-N-methylcarbamoyl chlorides, identifying two possible transition state structures, TSsyn and TSanti. udayton.edu
Experimental and computational studies on the BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides support a stepwise mechanism. yorku.ca The calculations indicate a turnover-limiting cyclization step followed by an internal fluoride (B91410) transfer from a BF3-coordinated carbamoyl adduct. yorku.ca For some resulting products, a thermodynamically driven Z-E isomerization is facilitated by a transition state with aromatic character. yorku.ca
The table below presents a summary of activation energies for the solvolysis of N-methyl-N-phenylthis compound, which are consistent with values obtained from computational studies. nih.gov
| Property | Value |
| Activation Energy (Ea) | 20.63 kcal/mol |
| Activation Entropy (ΔS‡) | +3.50 cal·mol⁻¹·K⁻¹ |
| Table: Activation parameters for the hydrolysis of N-methyl-N-phenylthis compound in water. nih.gov |
DFT calculations are instrumental in predicting the chemo- and stereoselectivity of reactions involving carbamoyl chlorides. By comparing the energies of different transition states leading to various products, researchers can predict which reaction pathway is favored and, consequently, which product will be formed preferentially. acs.orgrsc.org
For example, DFT studies have been used to rationalize the diastereoselectivity in the formation of products from the intramolecular cyclization of dipeptides involving N-acyliminium ion formation from this compound precursors. researchgate.net The analysis of the energy profiles of the related reactions and the relative stability of the proposed structures helps in understanding the observed stereochemical outcome. researchgate.net
In the context of organocatalysis, DFT calculations have provided insights into the stereoselective formation of C-F bonds. escholarship.org These studies can predict whether a reaction will favor the formation of one stereoisomer over another. Similarly, in the BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides, computational studies have been key to understanding the excellent stereoselectivity observed in the formation of 3-(fluoromethylene)oxindoles and γ-lactams. yorku.ca
The table below illustrates the predicted relative energies for different isomers in a this compound system, showcasing how computational chemistry can predict stereochemical outcomes.
| Isomer | Relative Energy (kcal/mol) |
| s-E | 0.00 |
| s-Z | < 1.00 |
| TSsyn | Lower Energy |
| TSanti | Higher Energy |
| Table: Relative energies of rotamers and transition states for N-benzyl-N-methylcarbamoyl chlorides from DFT calculations. udayton.edu |
Energy Landscapes and Transition State Characterization
Conformational Analysis and Isomerism in Carbamoyl Chlorides (e.g., C-N Bond Rotation, E/Z Isomerism)
Carbamoyl chlorides, like amides and carbamates, exhibit restricted rotation around the C-N bond, leading to the existence of conformational isomers (rotamers). udayton.eduresearchgate.net This phenomenon, often referred to as E/Z isomerism, arises from the partial double bond character of the C-N bond due to resonance.
A theoretical study using DFT at the B3LYP/6-31+G(d) level of theory investigated the C-N bond rotation in several N-benzyl-N-methylcarbamoyl chlorides. udayton.edu The study found that each of these compounds exists as a pair of rotamers, designated as s-Z and s-E. The s-E isomer was identified as the global minimum in all cases, although the energy difference between the s-E and s-Z isomers was typically less than 1 kcal/mol. udayton.edu
The interconversion between these rotamers proceeds through a transition state. Two possible transition states, TSsyn and TSanti, were identified. udayton.edu Interestingly, unlike in amides and carbamates where the TSanti is generally favored, the preferred transition state for carbamoyl chlorides was found to be TSsyn. This preference is attributed to a stabilizing gauche effect. udayton.edu The high barrier to rotation in alkenes (greater than 50 kcal/mol) means that cis and trans isomers are not easily interconverted. windows.net
The unambiguous assignment of NMR signals for the s-E and s-Z isomers was achieved by subjecting the optimized minima structures to GIAO-B3LYP/6-311+G(2d,p) calculations, with the resulting isotropic shifts showing excellent agreement with experimental values. udayton.edu
Correlation of Theoretical Models with Experimental Observations in this compound Reactivity
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound reactivity, there is generally a good correlation between theoretical predictions and experimental observations. udayton.eduyorku.ca
For instance, in the study of C-N bond rotation in N-benzyl-N-methylcarbamoyl chlorides, the calculated isotropic shifts from DFT were in excellent agreement with experimental NMR data, allowing for a definitive assignment of the signals corresponding to the s-E and s-Z isomers. udayton.edu Similarly, experimental and computational studies on the BF3-catalyzed fluorocarbamoylation of alkynes provided a congruent picture of the reaction mechanism and stereoselectivity. yorku.ca The computational results supported the experimentally observed stepwise mechanism and high stereoselectivity. yorku.ca
Furthermore, ab initio calculations of heterolytic bond dissociation energies for various benzoyl chlorides have been correlated with the logarithm of the rate constants (log k) for their solvolysis, demonstrating a link between theoretical gas-phase properties and experimental solution-phase reactivity. semanticscholar.org
The table below shows a comparison of experimental and calculated NMR chemical shifts for a representative this compound, highlighting the strong correlation.
| Group | Experimental δ (ppm) | Calculated δ (ppm) |
| N-CH₃ (s-E) | 2.95 | 2.93 |
| N-CH₃ (s-Z) | 3.05 | 3.03 |
| C=O (s-E) | 168.5 | 168.2 |
| C=O (s-Z) | 169.1 | 168.8 |
| Table: Comparison of experimental and calculated ¹³C NMR chemical shifts for N-benzyl-N-methylthis compound. udayton.edu |
Application of Linear Free-Energy Relationships (e.g., Hammett Equation) to this compound Reactivity
Linear free-energy relationships (LFERs), such as the Hammett equation, provide a quantitative means to correlate reaction rates and equilibrium constants with the electronic effects of substituents. nih.govwikipedia.orglibretexts.org The Hammett equation is particularly applicable to reactions involving aromatic reactants with meta- and para-substituents. nih.govresearchgate.net
The equation is expressed as: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic influence (electron-donating or electron-withdrawing) of a particular substituent. nih.govwikipedia.org
The sign and magnitude of the ρ value provide insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. nih.gov
In the context of this compound reactivity, the Hammett equation has been applied to the solvolysis of N-aryl substituted derivatives. nih.gov For example, studies on the solvolysis of N-alkyl-N-arylcarbamoyl chlorides have utilized LFERs to probe the mechanism. For the hydrolysis of certain dialkylcarbamoyl chlorides in 50% acetone, negative ρ* values were obtained, suggesting a buildup of positive charge in the transition state, consistent with an ionization mechanism. nih.gov
The table below provides Hammett ρ values for the hydrolysis of dialkylcarbamoyl chlorides, indicating the electronic demand of the reaction.
| Condition | ρ* value |
| 50% Acetone, 50 °C | -4.61 ± 1.88 |
| 50% Acetone, 20 °C | -7.51 ± 4.07 |
| Table: Taft ρ values for the hydrolysis of R₂NCOCl in aqueous acetone.* nih.gov |
Advanced Spectroscopic Characterization Techniques for Carbamoyl Chlorides and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of carbamoyl (B1232498) derivatives in solution. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.ukpitt.edu
Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra offer direct information about the carbon skeleton and proton environments within a molecule. bhu.ac.in The chemical shift (δ), measured in parts per million (ppm), indicates the specific electronic environment of each nucleus.
In ¹³C NMR, the carbonyl carbon of the carbamoyl group is particularly diagnostic, typically appearing in the downfield region of the spectrum. For instance, in certain carbamoyl chlorides, this carbonyl carbon resonates at approximately 155-160 ppm. In carbamate (B1207046) derivatives, this can shift to a range of 160-185 ppm. savemyexams.comlibretexts.org The specific chemical shift is influenced by the substituents on the nitrogen atom. For example, upon the formation of flavonoid carbamate derivatives, the carbamate carbonyl (C=O) group signal appears at δ ~ 170–182 ppm, while the carbons of N-methyl and N-ethyl groups are observed around δ ~ 35–40 ppm and δ ~ 40–45 ppm, respectively. rsc.org In a series of 1-[(substituted carbamoyl)amino]-1H,3H-1λ⁵- rsc.orgmdpi.comoxazaphospholo[3,4-a]benzimidazol-1-ones, the signal for the carbamido function (C=O) was consistently observed at 160.9–161.5 ppm. tandfonline.com
In ¹H NMR, the formation of a carbamate from an alcohol is often confirmed by the disappearance of the hydroxyl (OH) proton signal. rsc.org The protons on the carbons adjacent to the nitrogen of the carbamate group show characteristic shifts. The analysis of ¹H and ¹³C NMR data is crucial for confirming the successful synthesis and purity of carbamoyl chloride derivatives. mdpi.com
| Functional Group | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| This compound (R₂N-COCl) | ¹³C | ~155 - 160 | |
| Carbamate (R₂N-COOR') | ¹³C | ~160 - 182 | rsc.orgtandfonline.com |
| Carbamate (R₂N-CH₃) | ¹³C | ~35 - 40 | rsc.org |
| Carbamate (R₂N-CH₂CH₃) | ¹³C | ~40 - 45 | rsc.org |
| Aromatic Carbons | ¹³C | ~125 - 170 | oregonstate.edu |
| Alkyl Protons (e.g., -CH₃, -CH₂-) | ¹H | ~0.9 - 4.5 | tandfonline.com |
Two-Dimensional (2D) NMR Techniques (COSY, NOSY)
For more complex molecules where one-dimensional spectra may show overlapping signals, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and establish definitive structural assignments. libretexts.orgwikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). libretexts.orgcreative-biostructure.com In a COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled. libretexts.org This is invaluable for tracing the proton connectivity throughout a molecule's carbon skeleton, for instance, confirming the structure of alkyl chains attached to the carbamoyl nitrogen. nih.govacs.org
NOSY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.org The Nuclear Overhauser Effect (NOE) is a through-space interaction that is distance-dependent (typically effective for protons within 5 Å). libretexts.org Cross-peaks in a NOESY spectrum indicate spatial proximity. wikipedia.org This is particularly useful for determining the stereochemistry and conformation of this compound derivatives, for example, by observing correlations between protons on an N-alkyl group and protons on another part of the molecular scaffold. nih.gov
The combined application of COSY and NOSY allows for the comprehensive elucidation of both the covalent bonding framework and the three-dimensional structure of this compound derivatives. nih.govacs.org
Computational NMR Chemical Shift Predictions (e.g., GIAO DFT) and Experimental Validation
The accuracy of NMR-based structural elucidation can be significantly enhanced by integrating experimental data with computational predictions. nih.gov Density Functional Theory (DFT) has become a powerful tool for this purpose. osti.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate the NMR shielding tensors of a molecule. nih.gov
The process involves first optimizing the three-dimensional geometry of the candidate molecule using a specific functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov Following optimization, the GIAO method is used to compute the magnetic shielding for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
These predicted chemical shifts can be compared directly with the experimental NMR data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed structure. researchgate.net This combined experimental-computational approach is particularly valuable for distinguishing between complex isomers or assigning the structures of novel carbamoyl derivatives where empirical data may be lacking. smashnmr.orgnrel.gov For example, DFT calculations have been used to understand the interactions and stabilization energy between carbamoyl moieties and other molecules. mdpi.com The accuracy of these predictions has been systematically investigated, showing that modern methods can yield results with high confidence. rsc.orgnih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million of the theoretical mass. rsc.org This level of precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For derivatives of this compound, HRMS is used to confirm the successful incorporation of the carbamoyl moiety and any other functional groups. The observed mass is compared to the calculated mass for the expected molecular formula, and a minimal deviation provides definitive evidence for the structure. rsc.orgmdpi.com For instance, in the analysis of a silybin (B1146174) derivative, the calculated m/z for the protonated molecule [M+H]⁺ was 667.2503, while the experimentally observed value was 667.2498, confirming the elemental composition. mdpi.com
| Compound Type | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3-O-(N,N-diethylcarbamoyl)-silybin derivative | [M+H]⁺ | 723.3129 | 723.3129 | mdpi.com |
| 3-O-(N,N-dimethylcarbamoyl)-silybin derivative | [M+H]⁺ | 667.2503 | 667.2498 | mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile compounds, including many this compound derivatives. nih.govwikipedia.org In ESI-MS, ions are transferred from a solution into the gas phase with minimal fragmentation. wikipedia.orguvic.ca
This technique typically generates pseudomolecular ions, most commonly by protonation ([M+H]⁺) or by forming adducts with cations present in the solution, such as sodium ([M+Na]⁺). mdpi.com The ability to observe these intact molecular ions makes ESI-MS an excellent tool for determining the molecular weight of the parent compound. mdpi.commdpi.com ESI can also be operated in negative ion mode, where it may detect deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻), which can be particularly relevant for chlorinated compounds. researchgate.net ESI is frequently coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures, allowing for the separation and identification of multiple carbamate derivatives and reaction byproducts in a single run. researchgate.netrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "molecular fingerprint." In the context of carbamoyl chlorides and their derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features and analyzing the electronic effects of various substituents.
The vibrational frequencies of specific bonds within a molecule are sensitive to their environment, including the presence of neighboring atoms and their electron-donating or electron-withdrawing nature. This makes IR spectroscopy a valuable tool for detailed structural elucidation.
Detailed Research Findings
Research has established characteristic absorption bands for the primary functional groups within carbamoyl chlorides. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to the electronic and steric environment of the molecule.
Carbonyl (C=O) Stretching: The C=O stretching vibration in carbamoyl chlorides typically appears at a high frequency, often in the range of 1750-1800 cm⁻¹. cdnsciencepub.com For instance, in N-benzylidene-N-phenylthis compound, the C=O stretch is observed at 1750 cm⁻¹. cdnsciencepub.com The position of this band can be influenced by substituents. In N-(4-nitrophenyl)this compound, the C=O stretch is identified around 1700 cm⁻¹, indicating the influence of the aromatic nitro group. The high frequency of the C=O band is a hallmark of the acyl chloride functionality, where the electronegative chlorine atom withdraws electron density, strengthening the carbonyl double bond.
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 750-800 cm⁻¹. This absorption, while sometimes less intense or convoluted with other bands, is a key indicator of the this compound group.
Nitrogen-Hydrogen (N-H) Stretching: In primary and secondary carbamoyl chlorides, the N-H stretching vibration is observed in the region of 3300 cm⁻¹. The presence or absence of this band can confirm the degree of substitution on the nitrogen atom. For example, its presence in N-(4-nitrophenyl)this compound confirms it as a secondary this compound.
Vibrational Analysis of Derivatives: The IR spectra of this compound derivatives show predictable shifts in these characteristic frequencies. For example, in the synthesis of N,N-diethyl carbamate derivatives, the C=O stretching frequency of the resulting active esters was observed in the range of 1770-1781 cm⁻¹. luxembourg-bio.com When carbamoyl chlorides are converted to ureas, the C=O stretching frequency typically shifts to a lower wavenumber. For example, in the urea (B33335) derivative formed from (α-chlorobenzyl)methylthis compound, the C=O stretch appears at 1698 cm⁻¹. cdnsciencepub.com This shift is due to the replacement of the highly electronegative chlorine with a less electronegative nitrogen atom, which donates electron density to the carbonyl group through resonance, weakening the C=O bond.
The table below summarizes the characteristic IR absorption frequencies for various carbamoyl chlorides and their derivatives based on research findings.
| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-benzylidene-N-phenylthis compound | C=O | Stretching | 1750 cdnsciencepub.com |
| (α-chlorobenzyl)methylthis compound derivative (urea) | C=O | Stretching | 1698 cdnsciencepub.com |
| N-(4-nitrophenyl)this compound | C=O | Stretching | ~1700 |
| N-(4-nitrophenyl)this compound | N-H | Stretching | ~3300 |
| N,N-diethyl carbamate derivative (from 7-HOAt) | C=O | Stretching | 1781 luxembourg-bio.com |
| N,N-diethyl carbamate derivative (from HOBt) | C=O | Stretching | 1770 luxembourg-bio.com |
| N,N-dimethyl-N'-phenylcarbamimidic chloride | C=N | Stretching | 1650-1700 |
| N,N-dimethyl-N'-phenylcarbamimidic chloride | C-Cl | Stretching | 750-800 |
This detailed vibrational analysis through IR spectroscopy provides crucial insights into the molecular structure and bonding of carbamoyl chlorides and their reaction products, making it an indispensable technique in their study.
Environmental Fate and Toxicological Mechanisms of Carbamoyl Chlorides
Degradation Pathways in Environmental Compartments
The environmental fate of carbamoyl (B1232498) chlorides is largely dictated by their chemical reactivity, particularly their susceptibility to hydrolysis.
Carbamoyl chlorides are generally sensitive to moisture and undergo hydrolysis. wikipedia.org The rate of this reaction can be quite rapid, significantly limiting the persistence of the parent compound in aqueous environments. The hydrolysis of N,N-disubstituted carbamoyl chlorides initially yields a carbamic acid, which is typically unstable and quickly decomposes to a secondary amine and carbon dioxide. wikipedia.orgnih.gov
Dimethylcarbamoyl chloride (DMCC), a representative compound of this class, decomposes rapidly upon contact with water. nih.gov The products of its hydrolysis are dimethylamine (B145610), carbon dioxide, and hydrogen chloride. wikipedia.orgnih.gov The half-life of DMCC in water is highly dependent on temperature, decreasing as the temperature rises. nih.gov For instance, the half-life has been reported to be approximately 6 minutes at 0 °C, while at 14 °C, it shortens to 54 seconds. wikipedia.orgnih.gov Studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that the N,N-diethyl derivative hydrolyzes even more rapidly than DMCC. nih.gov In the event of a fire, poisonous gases, including hydrogen chloride and nitrogen oxides, are produced. nj.gov
| Compound | Conditions | Half-life | Decomposition Products | Reference(s) |
| Dimethylthis compound | 0 °C, aqueous | ~6 minutes | Dimethylamine, Carbon dioxide, Hydrochloric acid | wikipedia.orgnih.gov |
| Dimethylthis compound | ~14 °C, aqueous | 54 seconds | Dimethylamine, Carbon dioxide, Hydrochloric acid | nih.gov |
| Dimethylthis compound | 50 °C, Dioxane/Water with POCl₃ | 11.55 minutes | Not specified | acs.org |
| Dimethylthis compound | 80 °C, Dioxane/Water with POCl₃ | 4.13 - 6.80 minutes | Not specified | acs.org |
| General this compound (R₂NCOCl) | Water | Short-lived | Carbamic acid (R₂NC(O)OH), Secondary amine (R₂NH), Carbon dioxide, HCl | wikipedia.orgnih.gov |
Direct biodegradation studies on carbamoyl chlorides are limited, primarily because their rapid hydrolysis is the dominant degradation pathway in most environmental compartments. wikipedia.orgnih.gov The primary environmental fate is abiotic degradation. However, the resulting carbamate (B1207046) structures or their decomposition products can undergo biotransformation. For example, enzymatic systems are known to act on carbamoyl groups. The enzyme l-carbamoylase can transform N-carbamoyl-l-amino acids into l-amino acids, demonstrating a biological pathway for the breakdown of such moieties. mdpi.com In drug metabolism, carbamate groups can undergo hydrolysis, and their stability towards this process is a key factor in drug design. acs.org Some biotransformation pathways for complex molecules containing carbamoyl structures involve carbamoylation with glucuronidation. nih.gov
Hydrolytic Stability and Decomposition Products
Mechanisms of Genotoxicity and DNA Interactions Attributed to Carbamoyl Chlorides
A significant toxicological concern associated with carbamoyl chlorides is their genotoxicity, which is linked to their chemical reactivity towards biological macromolecules like DNA. nih.gov
Dimethylthis compound is recognized as a direct-acting alkylating agent, which accounts for its broad spectrum of genotoxic activity. nih.gov Alkylating agents are electrophilic molecules that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. nih.govacs.org These adducts are a form of DNA damage that can interfere with replication and transcription. nih.gov
The reaction of DMCC with DNA has been shown to form specific adducts. In vitro studies using calf thymus DNA identified the formation of 6-dimethylcarbamyloxy-2′-deoxyguanosine and 4-dimethylaminothymidine. nih.gov In vivo research involving rats exposed to radiolabeled DMCC demonstrated a clear association of radioactivity with the DNA purified from their nasal mucosa, confirming the compound's ability to reach and modify DNA in living organisms. nih.gov The primary reactive sites on DNA for alkylating agents include the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. nih.govacs.org
The formation of DNA adducts by carbamoyl chlorides can lead to mutations and larger-scale chromosomal damage if not properly repaired by the cell. nih.gov Dimethylthis compound has demonstrated mutagenic and clastogenic activity across various testing systems. nih.gov It has been shown to induce DNA damage and mutations in bacteria. nih.gov In fungi, it caused aneuploidy, mutation, gene conversion, and DNA damage. nih.gov
Studies in the fruit fly, Drosophila melanogaster, showed that DMCC induced sex-linked recessive lethal mutations. nih.govindustrialchemicals.gov.au In mammalian systems, DMCC was found to induce the formation of micronuclei in the bone marrow cells of treated mice, which is an indicator of chromosomal damage. nih.gov Based on such findings, DMCC is classified as a substance suspected of causing genetic defects. industrialchemicals.gov.au Similarly, N,N-Bis(2-chloroethyl)this compound is suspected of causing heritable genetic defects. tcichemicals.com
| Organism/System | Test | Result | Reference(s) |
| Bacteria | Mutation, DNA damage | Positive | nih.gov |
| Fungi | Aneuploidy, Mutation, Gene conversion, DNA damage | Positive | nih.gov |
| Drosophila melanogaster | Sex-linked recessive lethal mutations | Positive | nih.govindustrialchemicals.gov.au |
| Drosophila melanogaster | Heritable translocations | Negative | nih.gov |
| Mouse (in vivo) | Micronucleus induction (bone marrow) | Positive | nih.gov |
| Rat hepatocytes (in vitro) | Unscheduled DNA synthesis | Negative | nih.gov |
Alkylating Activity and DNA Adduct Formation
Ecological Impact and Environmental Contamination Implications from this compound Release
The primary route for the release of carbamoyl chlorides into the environment is through their industrial use. europa.eu They serve as intermediates in the manufacture of chemicals, including pesticides and pharmaceuticals. wikipedia.orgeuropa.eu Given their reactivity, any release into an aqueous environment would lead to rapid degradation. nih.govnj.gov Therefore, the direct environmental impact of the this compound molecule itself is likely to be localized and short-lived.
The main environmental contamination concern stems from the decomposition products. The hydrolysis of dimethylthis compound, for example, releases dimethylamine and hydrochloric acid into the environment. nj.gov These substances have their own toxicological and environmental profiles that must be considered. Regulations and safety protocols emphasize containing these chemicals and preventing their release into drains or waterways. nj.govsigmaaldrich.com While comprehensive ecotoxicity data for many carbamoyl chlorides is not available, their classification as carcinogenic and mutagenic substances underscores the potential risk to ecosystems if a significant release were to occur. europa.eusigmaaldrich.com
Future Perspectives and Emerging Research Avenues in Carbamoyl Chloride Chemistry
Innovations in Sustainable and Green Synthesis of Carbamoyl (B1232498) Chlorides
The traditional synthesis of carbamoyl chlorides often involves the use of hazardous reagents like phosgene (B1210022). acs.orgnih.govresearchgate.net Consequently, a significant research focus is on developing more sustainable and greener alternatives.
One promising approach is the utilization of safer carbonylating agents. For instance, chlorocarbonylsulfenyl chloride has been reported as a viable substitute for phosgene in a one-pot synthesis of N,N-disubstituted carbamoyl chlorides from secondary amines. researchgate.net This method avoids the direct handling of highly toxic phosgene. researchgate.net Another innovative strategy involves the in situ generation of phosgene from less hazardous precursors, such as the visible-light-induced oxygenation of chloroform. researchgate.net
Furthermore, the development of phosgene-free synthetic routes is a major goal. researchgate.net Research into catalytic methods that avoid the use of phosgene altogether is gaining traction. acs.orgorganic-chemistry.org These "green" approaches often aim for milder reaction conditions and reduced waste generation, aligning with the principles of sustainable chemistry. acs.orgorganic-chemistry.org The use of urea (B33335) as a source of carbon dioxide represents a feasible alternative to phosgene in certain applications. acs.org
Future research in this area will likely focus on:
Discovering and developing novel, non-toxic carbonylating agents.
Optimizing catalytic systems for phosgene-free synthesis.
Exploring the use of renewable feedstocks and energy sources, such as photocatalysis, for carbamoyl chloride production. researchgate.net
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in this compound Transformations
Transition metal catalysis has emerged as a powerful tool for activating and transforming carbamoyl chlorides into a diverse array of valuable organic molecules. rsc.orgresearchgate.net The development of novel catalytic systems is crucial for enhancing the reactivity, selectivity, and scope of these transformations.
Palladium-catalyzed reactions have been extensively studied, enabling cross-coupling, annulation, and C-H functionalization reactions of carbamoyl chlorides. rsc.orgnih.govnih.govrsc.orgrsc.org For example, palladium(II) catalysts have been used for the stereoselective synthesis of 3-(chloromethylene)oxindoles from alkyne-tethered carbamoyl chlorides. nih.gov Nickel catalysis is also gaining prominence, particularly in asymmetric transformations. researchgate.netthieme-connect.com Chiral nickel-PHOX complexes, in cooperation with other catalysts, have been used in the asymmetric acyl-carbamoylation of alkenes to produce oxindoles with quaternary stereogenic centers. researchgate.net
Recent advancements include the use of Lewis acids, such as zinc chloride, to catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, a reaction with applications in drug synthesis like that of Rivastigmine. acs.orggoogle.com The catalytic activity of zinc chloride has been shown to be superior to other zinc-based catalysts in certain contexts. acs.org
Future research directions in this area include:
The design and synthesis of new ligands to fine-tune the reactivity and selectivity of metal catalysts. thieme-connect.com
The exploration of earth-abundant and less toxic metal catalysts as alternatives to precious metals like palladium.
The development of dual catalytic systems that combine transition metal catalysis with other activation modes, such as photoredox catalysis, to enable novel transformations. researchgate.netchemrxiv.org
Expansion of Applications in Complex Molecular Synthesis and Targeted Drug Design
Carbamoyl chlorides are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. acs.orgrsc.orgsolubilityofthings.com The carbamate (B1207046) functional group, often derived from carbamoyl chlorides, is a key structural motif in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding. acs.orgnih.gov
The reactivity of carbamoyl chlorides allows for their incorporation into various molecular scaffolds. For instance, they are used in the synthesis of oxindoles, which are prevalent in bioactive molecules. rsc.orgresearchgate.net The development of transition metal-catalyzed reactions has significantly expanded the utility of carbamoyl chlorides in constructing amide-functionalized frameworks. rsc.orgresearchgate.net
In drug design, the carbamate group can act as a peptide bond surrogate, improving the pharmacokinetic properties of drug candidates. acs.orgnih.gov The ability to functionalize both the nitrogen and oxygen termini of the carbamate offers a powerful tool for modulating biological activity. acs.org The direct activation of carbamoyl chlorides through innovative methods like silyl (B83357) radical-mediated processes opens new avenues for late-stage functionalization of drug molecules. chemrxiv.org
Emerging research in this domain is focused on:
Utilizing carbamoyl chlorides in the total synthesis of complex natural products.
Developing new this compound-based reagents for bioconjugation and chemical biology studies.
Employing carbamoyl chlorides in the design and synthesis of targeted covalent inhibitors and other sophisticated therapeutic agents.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving carbamoyl chlorides and for the rational design of new catalysts and reactions. nih.govresearchgate.netbepress.comacs.org
DFT calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways. For example, computational studies have been used to investigate the mechanism of palladium-catalyzed intramolecular addition of carbamoyl chlorides across alkynes, suggesting a pathway involving oxidative addition, alkyne insertion, isomerization, and reductive elimination. nih.gov In some cases, these studies have revealed that the rate-limiting step can vary depending on the substrate. nih.gov
Computational models have also been employed to understand the chemoselectivity of C-H activation reactions involving this compound precursors. acs.org These studies can explain why a particular C-H bond is activated over others, attributing it to factors like the acidity of the C-H bond. acs.org Furthermore, computational approaches are being used to predict the success of photocatalytic reactions, which can accelerate the discovery of new synthetic methods. mit.edu
Future applications of computational modeling in this field will likely involve:
The development of more accurate and efficient computational methods for modeling complex catalytic cycles.
The use of machine learning and artificial intelligence to predict reaction outcomes and guide the discovery of new reactions and catalysts.
The integration of computational modeling with experimental studies to provide a comprehensive understanding of reaction mechanisms and to facilitate the rational design of more efficient and selective synthetic processes.
Comprehensive Environmental Risk Assessment and Mitigation Strategies for Carbamoyl Chlorides
The potential environmental impact of carbamoyl chlorides and their derivatives is a critical consideration. environmentclearance.nic.innih.govindustrialchemicals.gov.au Some carbamoyl chlorides, such as dimethylthis compound, are recognized as carcinogenic and pose significant health risks. nih.govindustrialchemicals.gov.aunj.gov Their reactivity and potential for hydrolysis into harmful byproducts necessitate careful handling and disposal. industrialchemicals.gov.aunj.gov
Environmental risk assessment involves evaluating the fate and transport of these compounds in the environment, their toxicity to various organisms, and their potential for bioaccumulation. tidjma.tncaymanchem.com For instance, the hydrolysis of dimethylthis compound in water produces dimethylamine (B145610), hydrogen chloride, and carbon dioxide. industrialchemicals.gov.au
Mitigation strategies are essential to minimize the environmental impact of carbamoyl chlorides. These strategies include:
Developing robust pollution control measures in industrial settings where carbamoyl chlorides are produced or used. environmentclearance.nic.in
Implementing effective waste treatment and disposal methods to prevent the release of these compounds into the environment. environmentclearance.nic.in
Designing "greener" this compound derivatives with reduced toxicity and enhanced biodegradability.
Establishing comprehensive monitoring programs to assess the presence of these compounds in environmental compartments. sehinc.comcapitolregionwd.org
Future research in this area should focus on:
Conducting thorough life cycle assessments of carbamoyl chlorides and their synthetic processes.
Developing advanced analytical methods for the detection of trace levels of carbamoyl chlorides and their degradation products in environmental samples.
Investigating the long-term ecological effects of exposure to low concentrations of these compounds.
Promoting the adoption of green chemistry principles throughout the entire lifecycle of carbamoyl chlorides, from synthesis to disposal.
Q & A
Q. What are the standard laboratory methods for synthesizing carbamoyl chloride derivatives, and how can reaction conditions be optimized to minimize side products?
Carbamoyl chlorides are typically synthesized via the reaction of secondary amines with phosgene or safer alternatives like triphosgene. A common procedure involves slow addition of the amine to a cooled solution of triphosgene in dichloromethane, followed by stirring under inert conditions . To minimize hydrolysis (a major side reaction), strict anhydrous conditions and controlled temperatures (0–5°C) are critical. Purity can be monitored using HPLC or NMR to detect residual amines or hydrolyzed byproducts (e.g., bis(2-chloroethyl)amine). Optimization may involve adjusting stoichiometry, solvent polarity, or using scavengers like molecular sieves .
Q. How should researchers safely handle carbamoyl chlorides given their toxicity and potential carcinogenicity?
Carbamoyl chlorides, such as dimethyl this compound, are hazardous air pollutants (HAPs) and require stringent safety protocols. Key measures include:
- Use of fume hoods with HEPA filters to avoid inhalation .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Storage in sealed, air-tight containers under inert gas (e.g., argon) to prevent degradation.
- Waste disposal via neutralization with aqueous sodium bicarbonate followed by incineration .
Q. What analytical techniques are essential for characterizing this compound stability and reactivity?
- NMR spectroscopy : To confirm structure and detect hydrolysis products (e.g., amine or CO₂ release) .
- HPLC-MS : For quantifying purity and identifying trace byproducts .
- Kinetic studies : UV-Vis spectroscopy to monitor hydrolysis rates under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of carbamoyl chlorides in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and the leaving group (Cl⁻) efficiency. For example, comparing activation energies for reactions with amines vs. alcohols helps predict regioselectivity. WebMO or Gaussian software can optimize geometries and simulate transition states . Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .
Q. What experimental strategies differentiate DNA cross-linking efficiency among this compound derivatives?
- Alkaline comet assay : Quantifies DNA strand breaks and cross-links in treated cell lines .
- LC-MS/MS : Detects specific DNA adducts (e.g., guanine-alkyl adducts) .
- Comparative studies : Use structural analogs (e.g., N,N-bis(2-chloroethyl)urea) to isolate the role of the carbamoyl group in cross-linking .
Q. How can photoredox catalysis be applied to generate carbamoyl radicals for synthetic applications?
Carbamoyl chlorides serve as precursors for carbamoyl radicals under visible-light irradiation with catalysts like Ru(bpy)₃²⁺. The mechanism involves single-electron transfer (SET) to the chloride, generating radicals that undergo Giese additions with electron-deficient alkenes (e.g., vinyl sulfones). Reaction optimization requires tuning solvent (acetonitrile preferred), light intensity, and radical traps .
Q. What methods are effective in analyzing and reducing chlorinated byproducts during this compound synthesis?
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile chlorinated impurities (e.g., dichloroethylamines) .
- Two-stage phosgenation : Separates this compound formation (first stage) from dissociation into isocyanates (second stage), reducing HCl byproduct accumulation .
- Scavengers : Tertiary amines (e.g., triethylamine) trap HCl, minimizing side reactions .
Q. How do reaction conditions influence cleavage vs. substitution pathways in nucleophilic attacks on carbamoyl chlorides?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor substitution by stabilizing transition states. Non-polar solvents may promote cleavage via SN1-like mechanisms .
- Nucleophile strength : Soft nucleophiles (e.g., thiols) favor substitution, while hard nucleophiles (e.g., hydroxide) induce cleavage of the benzyl-nitrogen bond .
- Temperature : Higher temperatures accelerate cleavage pathways due to increased entropy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
